molecular formula C10H8N2O4 B11888781 2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid CAS No. 113939-89-2

2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid

Cat. No.: B11888781
CAS No.: 113939-89-2
M. Wt: 220.18 g/mol
InChI Key: ATRKYDHHKHVLCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid typically involves the reaction of 4-oxoquinazoline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the quinazolinone moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction can produce hydroxyquinazolinone derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

CAS No.

113939-89-2

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)oxyacetic acid

InChI

InChI=1S/C10H8N2O4/c13-9(14)5-16-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)

InChI Key

ATRKYDHHKHVLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)OCC(=O)O

Origin of Product

United States

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